6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-
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Overview
Description
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the fusion of a thiophene ring and a pyrrole ring, with four methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- typically involves organic synthesis methods. One common synthetic route includes the condensation reaction between thiophene-2-carbaldehyde and hydrazine, followed by further processing . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and toluene, and the reactions are usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
6H-Thieno[2,3-b]pyrrole: This compound has a similar structure but differs in the position of the thiophene ring fusion.
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid:
Uniqueness
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is unique due to its specific substitution pattern with four methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
830324-60-2 |
---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2,5,6,6-tetramethylthieno[3,2-b]pyrrole |
InChI |
InChI=1S/C10H13NS/c1-6-5-8-9(12-6)10(3,4)7(2)11-8/h5H,1-4H3 |
InChI Key |
BUCPEAAZNCROOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(C(=N2)C)(C)C |
Origin of Product |
United States |
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